molecular formula C11H16ClN3S B5750575 1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea

1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea

Cat. No.: B5750575
M. Wt: 257.78 g/mol
InChI Key: ISHLWAHSRCMRBP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea typically involves the reaction of 4-chloroaniline with N,N-dimethylaminoethyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]urea
  • 1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]guanidine
  • 1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]carbamate

Comparison

1-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea is unique due to the presence of the thiourea functional group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHLWAHSRCMRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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